TPEN

説明

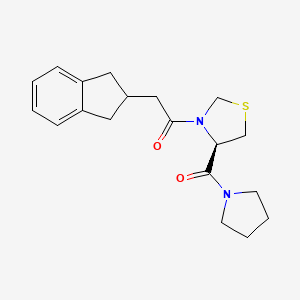

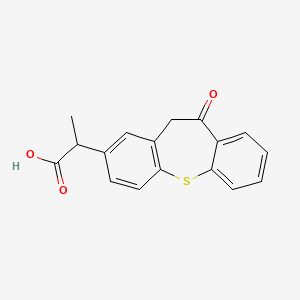

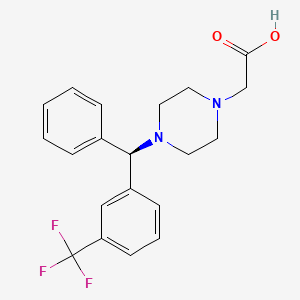

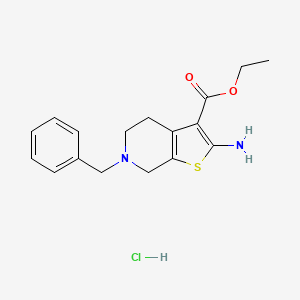

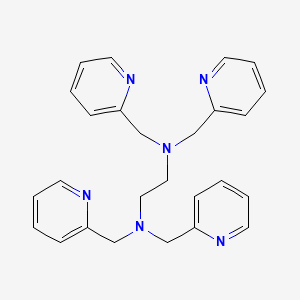

N,N,N',N'-tetrakis(2-pyridylmethyl)ethylenediamine is an N-substituted diamine that is ethylenediamine in which the four amino hydrogens are replaced by 2-pyridylmethyl groups. It has a role as a chelator, an apoptosis inducer and a copper chelator. It is a member of pyridines, a tertiary amino compound and a N-substituted diamine. It is functionally related to an ethylenediamine.

科学的研究の応用

アミロイドβ誘発神経損傷の減弱

TPENは、アルツハイマー病に関与するペプチドであるアミロイドβ25–35によって誘発される神経損傷を減弱させることが示されています . This compoundは、細胞内Zn²⁺濃度と活動電位(AP)の頻度の増加を逆転させ、アミロイドβ25–35によって誘発される電位依存性ナトリウムチャネル電流の最大電流密度の増加を阻害することで、これを達成します .

細胞内Zn²⁺およびCa²⁺の過剰負荷の回復

This compoundは、アミロイドβ25–35によって誘発される細胞内Zn²⁺およびCa²⁺濃度の増加を軽減することができます . これは、脳における神経毒性アミロイドβペプチドの過剰産生がアルツハイマー病の特徴であるため、重要です .

活性酸素種(ROS)含有量の減少

This compoundは、アミロイドβ25–35によって誘発されるROS含有量の増加を逆転させることが判明しています . これは、ROSがしばしば酸化ストレスと関連付けられており、細胞損傷や死につながる可能性があるため、重要です .

異常なCa²⁺関連シグナル伝達経路の調節

This compoundは、アルツハイマー病などの神経変性疾患にしばしば関与する異常なCa²⁺関連シグナル伝達経路を調節することができます .

選択的抗白血病効果

This compoundは、ROSシグナル伝達機構を介して、急性白血病細胞に選択的にアポトーシスを誘導することが判明しています . これは、this compoundが白血病の治療における治療薬として潜在的に使用できることを示唆しています .

作用機序

Target of Action

TPEN, also known as N,N,N’,N’-Tetrakis(2-pyridylmethyl)ethylenediamine or TPEDA, is an intracellular membrane-permeable ion chelator . It has a high affinity for many transition metals, particularly zinc . Therefore, its primary targets are intracellular zinc ions .

Mode of Action

This compound interacts with its targets by chelating zinc ions, effectively reducing the concentration of zinc within the cell . This interaction results in significant changes in cellular processes that are dependent on zinc .

Biochemical Pathways

This compound affects several biochemical pathways. It has been shown to induce apoptosis in various cell types, including acute lymphoblastic leukemia cells . This process involves oxidative stress and the activation of caspase-3 and apoptosis-inducing factor (AIF) pathways . Additionally, this compound has been found to attenuate amyloid-β25–35-induced neuronal damage, which is associated with recovery of intracellular Zn2+ and modulation of abnormal Ca2±related signaling pathways .

Pharmacokinetics

Due to its membrane-permeable nature, it is likely that this compound can readily enter cells and interact with intracellular zinc ions .

Result of Action

The chelation of zinc by this compound can lead to various cellular effects. For instance, it has been shown to selectively induce cell death in colon cancer cells and acute lymphoblastic leukemia cells . This is often associated with increased levels of reactive oxygen species (ROS) and can be inhibited by antioxidants . Furthermore, this compound can attenuate amyloid-β25–35-induced neuronal damage .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, the presence of other metal ions in the cellular environment could potentially affect the selectivity and efficiency of this compound’s chelation activity . Moreover, the level of oxidative stress in the cellular environment could influence the cytotoxic effects of this compound .

生化学分析

Biochemical Properties

N,N,N’,N’-Tetrakis(2-pyridylmethyl)ethylenediamine plays a significant role in biochemical reactions, particularly those involving heavy metals. It has been shown to interact with various enzymes, proteins, and other biomolecules. For instance, N,N,N’,N’-Tetrakis(2-pyridylmethyl)ethylenediamine inhibits nitric oxide signalling and Zn2+ signaling . It also interacts with the enzyme nitric oxide synthase (iNOS), inhibiting its mRNA expression .

Cellular Effects

N,N,N’,N’-Tetrakis(2-pyridylmethyl)ethylenediamine has profound effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways and gene expression. For example, in human acute promyelocytic NB4 cells, N,N,N’,N’-Tetrakis(2-pyridylmethyl)ethylenediamine elicits a pro-apoptotic effect by inhibiting nitric oxide signalling and Zn2+ signaling . It also decreases the intracellular level of zinc, inducing apoptosis .

Molecular Mechanism

At the molecular level, N,N,N’,N’-Tetrakis(2-pyridylmethyl)ethylenediamine exerts its effects through various mechanisms. It binds to heavy metals, thereby chelating them and preventing them from participating in biochemical reactions. This binding interaction can lead to enzyme inhibition or activation and changes in gene expression. For instance, it induces damage on DNA structure by activating ATM (ataxia telangiectasia mutated) and ATR (ATM-Rad3-related) signaling in human colon cancer cells .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of N,N,N’,N’-Tetrakis(2-pyridylmethyl)ethylenediamine can change over time. It has been observed that N,N,N’,N’-Tetrakis(2-pyridylmethyl)ethylenediamine reduces cell viability in a dose- and time-dependent manner .

特性

IUPAC Name |

N,N,N',N'-tetrakis(pyridin-2-ylmethyl)ethane-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H28N6/c1-5-13-27-23(9-1)19-31(20-24-10-2-6-14-28-24)17-18-32(21-25-11-3-7-15-29-25)22-26-12-4-8-16-30-26/h1-16H,17-22H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVRXLMUYFMERMJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)CN(CCN(CC2=CC=CC=N2)CC3=CC=CC=N3)CC4=CC=CC=N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H28N6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50168583 | |

| Record name | N,N,N',N'-Tetrakis(2-pyridylmethyl)ethylenediamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50168583 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

424.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16858-02-9 | |

| Record name | N,N,N′,N′-Tetrakis(2-pyridylmethyl)ethylenediamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16858-02-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N,N,N',N'-Tetrakis(2-pyridylmethyl)ethylenediamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016858029 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N,N,N',N'-Tetrakis(2-pyridylmethyl)ethylenediamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50168583 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N,N',N'-TETRAKIS(2-PYRIDYLMETHYL)ETHYLENEDIAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R9PTU1U29I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。